3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound with the molecular formula C14H5Br2NO2 and a molecular weight of 379 g/mol It is known for its unique structure, which includes an anthraquinone core with bromine and isoxazole substituents
Preparation Methods
The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one typically involves the bromination of anthraquinone derivatives followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent such as acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The bromine atoms and isoxazole ring play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one can be compared with other similar compounds such as:
3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one: This compound has morpholino groups instead of bromine atoms, leading to different chemical and biological properties.
3,5-dibromoanthra[1,9-cd]-6-isoxazolone: A closely related compound with slight structural variations.
Biological Activity
3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound with the molecular formula C14H5Br2NO2 and a molecular weight of 379 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes two bromine atoms and an isoxazole ring, which contribute to its reactivity and biological interactions.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through its interaction with cellular pathways involved in cancer progression. For example, anthraquinone derivatives are known to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic proteins. While direct studies on this compound are scarce, its structural characteristics suggest it may possess similar properties.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The presence of bromine atoms enhances its reactivity with nucleophiles and may facilitate binding to target proteins or enzymes involved in critical cellular processes.
Table: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Potentially active | Potentially active | Interaction with cellular pathways |
3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one | Moderate | Moderate | Induces apoptosis via caspase activation |
3,5-Dibromoanthra[1,9-cd]-6-isoxazolone | Active | Active | Inhibits DNA synthesis |
Case Studies
- Antimicrobial Efficacy : A study focused on anthraquinone derivatives found that compounds with similar structures to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further investigation into the specific activity of this compound could yield promising results for antibiotic development.
- Anticancer Research : In vitro studies have indicated that anthraquinone derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis. The structural features of this compound may similarly influence cancer cell behavior.
Properties
IUPAC Name |
10,12-dibromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Br2NO2/c15-8-5-9(16)12-11-10(8)13(18)6-3-1-2-4-7(6)14(11)19-17-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSQHSUWRIYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)Br)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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